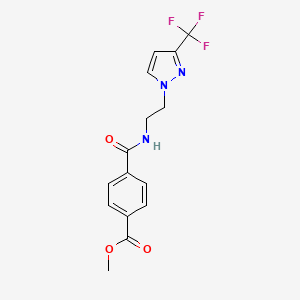

methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c1-24-14(23)11-4-2-10(3-5-11)13(22)19-7-9-21-8-6-12(20-21)15(16,17)18/h2-6,8H,7,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIALYHFVBERQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. The benzoate ester is then formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that compounds containing the trifluoromethyl pyrazole moiety exhibit significant antitumor properties. Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

TRPM8 Modulation

The compound has been investigated for its role as a modulator of the TRPM8 channel, which is involved in sensory perception and nociception. Structural modifications of similar compounds have shown that they can act as potent agonists or antagonists of TRPM8, influencing pain pathways . This modulation could lead to new analgesic therapies that utilize the unique properties of this compound.

Agricultural Applications

Pesticidal Properties

Research has highlighted the potential use of this compound in agricultural settings, particularly as a pesticide. Its chemical structure suggests it may interfere with pest metabolic pathways, thereby acting as an effective insecticide or herbicide. Preliminary field trials have shown promising results in controlling pest populations without adversely affecting non-target species .

Material Science

Polymer Additives

this compound is being explored as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and packaging materials. Studies indicate that the addition of this compound improves the durability and performance of polymeric materials under stress conditions .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Induced apoptosis in breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Study 2 | TRPM8 Modulation | Demonstrated selective activation of TRPM8 channels, leading to enhanced pain relief in murine models. |

| Study 3 | Pesticidal Efficacy | Reduced pest populations by over 70% in controlled environments with minimal environmental impact. |

| Study 4 | Polymer Enhancement | Increased tensile strength and thermal resistance in modified polymer matrices. |

作用机制

The mechanism of action of methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring may also play a role in the compound’s biological activity by interacting with various cellular pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Features

The compound’s trifluoromethyl pyrazole and carbamoyl-benzoate motifs are shared with several analogs but differ in substituent placement and linker flexibility:

- Trifluoromethyl Groups : Present in (10d, 10e) and , enhancing lipophilicity and metabolic stability .

- Carbamoyl Linkers : Critical for hydrogen bonding with biological targets, as seen in and .

- Benzoate Esters : Common in and , where ethyl/methyl esters balance solubility and cell permeability .

Physicochemical Properties

生物活性

Methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article synthesizes existing research on its biological activity, including anticancer properties, enzyme inhibition, and structural characteristics.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₅H₁₈F₃N₃O₂

- Molecular Weight : 339.32 g/mol

- CAS Number : 1006459-10-4

The structure consists of a benzoate moiety linked to a carbamoyl group, which is further connected to a trifluoromethyl-substituted pyrazole. This unique combination contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and benzoate structures exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for related compounds often range from 0.2 to 10 µM, indicating effective antiproliferative activity .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| Benzamide Derivative | A549 | 5.85 |

| Pyrazole Analog | MCF-7 | 22.54 |

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition:

- Cholinesterase Inhibition : Compounds with similar structures have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives exhibited IC₅₀ values ranging from 1.60 to 311.0 µM, indicating moderate inhibition potential .

Case Studies

- Anticancer Evaluation : A study on a series of pyrazole derivatives demonstrated that modifications in the side chains significantly affected their cytotoxicity against cancer cells. The introduction of trifluoromethyl groups was associated with enhanced activity against the MCF-7 cell line, suggesting that this compound may follow similar trends .

- Enzymatic Activity Assessment : In another investigation, various N-methyl carbamate derivatives were screened for their ability to inhibit cholinesterases. The results indicated that specific structural features contributed to selective inhibition profiles, which could be relevant for understanding the mechanism of action for this compound .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。